Meta vs. Para Chlorine Substitution: A 5°C Boiling Point Differential Impacts Distillation and Isolation
The position of the chlorine atom on the phenyl ring directly influences the compound's boiling point, a critical parameter for purification by distillation. While high-strength differential evidence is limited, a direct comparison shows a quantifiable difference between the target meta-substituted compound and its para-substituted analog. 2-(3-Chlorophenyl)propanenitrile has a boiling point of approximately 265.2°C at 760 mmHg, whereas the para isomer, 2-(4-chlorophenyl)propanenitrile, boils at 260.3°C under the same conditions [1]. This ~5°C difference, though seemingly small, is significant in a distillation or fractionation context, requiring different thermal budgets and potentially altering separation efficiency.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | ~265.2°C (Estimated) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)propanenitrile: 260.3°C |
| Quantified Difference | Δ ~ +4.9°C for the meta-isomer |
| Conditions | Predicted/computed and standard reported values at atmospheric pressure. |
Why This Matters
For procurement, this boiling point difference confirms that a generic 'chlorophenylpropanenitrile' is not a single entity; selecting the correct isomer is crucial for reproducible distillation protocols and process consistency.
- [1] Mol-Instincts. (2026). 2-(3-chlorophenyl)propanenitrile Properties. Estimated via PubChem data and ChemSpider predictions. View Source
